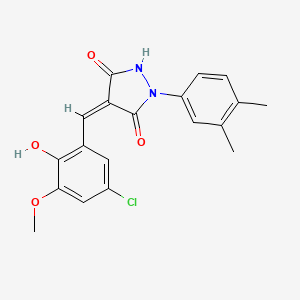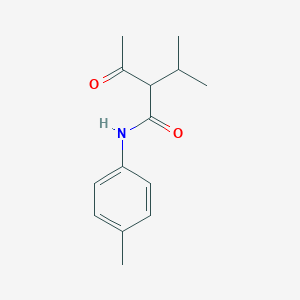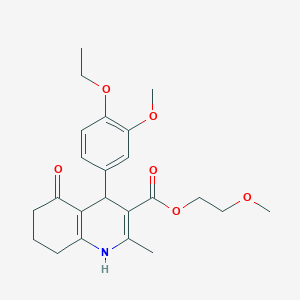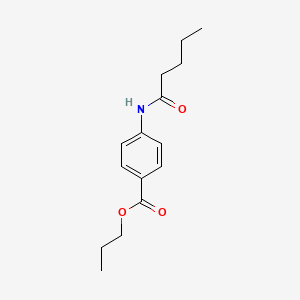![molecular formula C21H16N2O4S B4934860 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as ND-630 or ML-10302, is a chemical compound that belongs to the class of azabicyclooctanes. It is a potent and selective inhibitor of human prolyl oligopeptidase (POP), an enzyme that plays a crucial role in the degradation of neuropeptides and peptides involved in various physiological processes. ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is an enzyme that cleaves the peptide bonds of proline-containing oligopeptides and neuropeptides. This cleavage leads to the degradation of these peptides, which play important roles in various physiological processes, including pain perception, mood regulation, and cognitive function. ND-630 acts as a competitive inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, binding to the active site of the enzyme and preventing the cleavage of proline-containing peptides. This inhibition leads to an increase in the levels of these peptides, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
ND-630 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ND-630 increases the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function. In animal models, ND-630 has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ND-630 is its high selectivity for 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. ND-630 is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of ND-630 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
For research on ND-630 could include clinical trials to evaluate its therapeutic potential in neurological disorders, as well as studies to investigate its mechanism of action and potential side effects. Additionally, ND-630 could be used as a tool to study the role of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in other physiological processes, such as inflammation and immune function.
Métodos De Síntesis
The synthesis of ND-630 involves several steps, starting from the reaction of 4-nitrophenylthiophenol with 4-bromophenylacetonitrile to obtain 4-{4-[(4-nitrophenyl)thio]phenyl}-4-oxobutanoic acid. This intermediate is then transformed into the corresponding amide by reaction with 2-(3-aminopropyl)-1,3-propanediamine. Finally, the cyclization of the amide with phosgene yields ND-630 in high yield and purity.
Aplicaciones Científicas De Investigación
ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those associated with the dysregulation of neuropeptide signaling pathways. In vitro studies have shown that ND-630 is a potent and selective inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, with an IC50 value in the low nanomolar range. This inhibition leads to an increase in the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function.
Propiedades
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20-18-12-1-2-13(11-12)19(18)21(25)22(20)14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(26)27/h1-10,12-13,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXNQQJDPKKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)